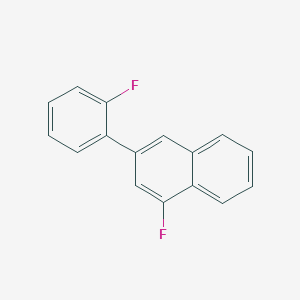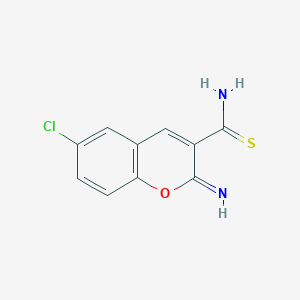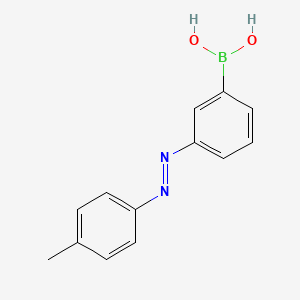
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is a boronic acid derivative of chromone. Chromones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry. The boronic acid group in this compound adds unique reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Boronic Acid Formation: The boronic acid group is introduced through borylation reactions, often using boronic acid esters or boron tribromide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the chromone core to dihydrochromone derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl or vinyl halides.
Major Products
Oxidation: Borate esters.
Reduction: Dihydrochromone derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Medicine: Explored for its anti-inflammatory and anticancer properties, leveraging the biological activity of the chromone core.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with biological targets:
Molecular Targets: The boronic acid group can interact with serine residues in enzymes, forming reversible covalent bonds.
Pathways Involved: This interaction can inhibit enzyme activity, affecting various biochemical pathways, including those involved in inflammation and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)methanol
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)amine
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)chloride
Uniqueness
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in cross-coupling reactions and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
915970-59-1 |
|---|---|
Molekularformel |
C13H15BO4 |
Molekulargewicht |
246.07 g/mol |
IUPAC-Name |
(2-tert-butyl-4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-13(2,3)12-7-10(15)9-6-8(14(16)17)4-5-11(9)18-12/h4-7,16-17H,1-3H3 |
InChI-Schlüssel |
QQFMGLFEBYNIKW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)OC(=CC2=O)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)
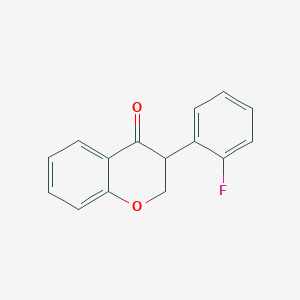
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
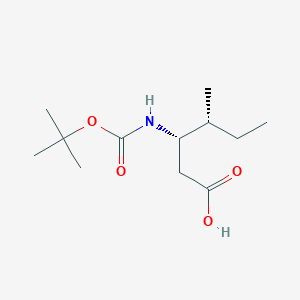

![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)

![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)
